Methyl 4-formyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features and versatile applications in organic synthesis and medicinal chemistry. This compound, identified by the CAS number 35344-93-5, serves as a significant building block in the synthesis of more complex pyrazole derivatives, which have shown potential as bioactive molecules with various pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Methyl 4-formyl-1H-pyrazole-3-carboxylate is classified under the category of pyrazole derivatives, which are recognized for their diverse chemical reactivity and biological significance. The compound's molecular formula is , and it has a molecular weight of approximately 154.12 g/mol . It is widely used in scientific research, particularly in the fields of chemistry and biology, due to its ability to participate in various chemical reactions and its potential therapeutic applications .
The synthesis of methyl 4-formyl-1H-pyrazole-3-carboxylate typically involves several key steps:
Industrial production methods may involve batch or continuous processes that utilize advanced purification techniques like chromatography to ensure high-quality output. Automated systems are often employed for efficiency in large-scale production.
The molecular structure of methyl 4-formyl-1H-pyrazole-3-carboxylate features a pyrazole ring with a formyl group and a carboxylate ester substituent. The canonical SMILES representation is COC(=O)C1=C(C=NN1)C=O
, which illustrates the arrangement of atoms within the molecule .
Methyl 4-formyl-1H-pyrazole-3-carboxylate can undergo various chemical transformations:
The reactivity patterns observed in methyl 4-formyl-1H-pyrazole-3-carboxylate are influenced by its functional groups, allowing for diverse synthetic pathways that can yield numerous derivatives with potential biological activity.
The mechanism of action for methyl 4-formyl-1H-pyrazole-3-carboxylate and its derivatives typically involves interactions with specific molecular targets such as enzymes or receptors within biological systems. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. For example, certain derivatives may inhibit enzyme activity or bind selectively to receptors, thereby altering cellular functions and contributing to their bioactivity .
Relevant data regarding its physical state and solubility can be found in databases such as PubChem .
Methyl 4-formyl-1H-pyrazole-3-carboxylate has several applications across different scientific fields:
Pyrazole-based drugs have revolutionized multiple therapeutic areas since their initial discovery by Ludwig Knorr in 1883. The timeline reveals accelerated clinical adoption post-2016, with over 15 novel pyrazole-containing agents approved in seven years [2]. This heterocycle’s versatility is evidenced by its presence in diverse drug classes:
Table 1: Clinically Approved Pyrazole-Based Drugs
Drug (Approval Year) | Therapeutic Category | Key Structural Features |
---|---|---|
Celecoxib (1998) | COX-2 inhibitor | 1,5-Diarylpyrazole |
Rimonabant (2006) | CB1 antagonist | 1,2,4-Trisubstituted pyrazole |
Crizotinib (2011) | ALK/ROS1 inhibitor | 2-Aminopyridine-pyrazole core |
Baricitinib (2018) | JAK inhibitor | 1,2-Disubstituted pyrazole |
Lenacapavir (2022) | HIV capsid inhibitor | Polyfluorinated pyrazole |
The scaffold’s adaptability enables precise target engagement through:
Recent advances highlight pyrazole’s critical role in combating emerging diseases. During COVID-19, pyrazole libraries generated via combinatorial chemistry identified non-covalent SARS-CoV-2 Mpro inhibitors binding the S1/S2 subsites (IC50: 0.28–14.5 µM) [5]. The scaffold’s synthetic flexibility facilitated rapid exploration of structure-activity relationships critical for pandemic response.
Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5) exemplifies a next-generation pyrazole building block engineered for three-dimensional diversification. Its molecular architecture (C₆H₆N₂O₃, MW 154.12 g/mol) combines electrophilic (aldehyde) and electrophilic/nucleophilic (ester) sites orthogonally positioned for sequential derivatization [6] [9]:
Table 2: Key Reactivity Modes of Methyl 4-Formyl-1H-pyrazole-3-carboxylate
Functional Group | Reaction Partners | Key Applications |
---|---|---|
Aldehyde (C4) | Amines, hydrazines, ylides | Schiff base formation, Wittig olefination |
Ester (C3) | Nucleophiles, reducing agents | Amidation, hydrolysis, reductive amination |
Pyrazole NH | Alkyl/aryl halides | N-alkylation for solubility modulation |
The aldehyde group enables:
Simultaneously, the ester group facilitates:
Automated synthesis platforms exploit this bifunctionality for efficient library generation. Harrity’s team used potassium 2-(3-phenyl-5-(trifluoroboranyl)-1H-pyrazol-1-yl)ethan-1-ol in Suzuki-Miyaura couplings followed by aldehyde-mediated cyclization to produce 5-7-6 fused oxazepane tricycles (37 examples, 45–92% yield) . This demonstrates the scaffold’s compatibility with high-throughput medicinal chemistry workflows.
Tautomeric behavior significantly impacts reactivity patterns. Nuclear magnetic resonance studies confirm methyl 4-formyl-1H-pyrazole-3-carboxylate exists predominantly as the 1H-4-formyl-3-methoxycarbonyl tautomer (>95%) in DMSO, minimizing synthetic ambiguity [3]. This tautomeric preference arises from intramolecular hydrogen bonding between the aldehyde oxygen and pyrazole NH, stabilizing the observed regioisomer. Computational analyses (B3LYP/6-31G**) indicate this conformation is 3.8 kcal/mol more stable than alternative tautomers, ensuring predictable regiochemistry during N-functionalization [3].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8